A Comprehensive Technical Guide to tert-Butyl 5-Bromo-3-iodo-1H-indole-1-carboxylate
A Comprehensive Technical Guide to tert-Butyl 5-Bromo-3-iodo-1H-indole-1-carboxylate
CAS Number: 850349-72-3
Introduction: A Versatile Heterocyclic Building Block
tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is a strategically dihalogenated and N-protected indole derivative that has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 5-position and an iodine atom at the 3-position of the indole scaffold, coupled with the robust tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, makes it an exceptionally versatile precursor for the synthesis of complex, poly-substituted indole-containing molecules.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its utility in drug discovery and development for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is essential for its effective use in synthesis and for the characterization of its reaction products.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 850349-72-3 | [1] |
| Molecular Formula | C₁₃H₁₃BrINO₂ | [1] |
| Molecular Weight | 422.06 g/mol | [1] |
| Appearance | Off-white solid | |
| Storage | Room temperature, protect from light | [1] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling patterns influenced by the bromo and iodo substituents. The C2-H proton will likely appear as a singlet in the downfield region. The protons on the benzene ring (C4-H, C6-H, and C7-H) will exhibit a distinct splitting pattern, likely a combination of doublets and doublet of doublets. The nine equivalent protons of the tert-butyl group will present as a sharp singlet around 1.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the Boc group will be found in the downfield region (around 150 ppm). The carbon atoms attached to the halogens (C3 and C5) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of iodine and bromine. The remaining aromatic carbons will appear in the typical range for indole derivatives.
Synthesis and Reaction Mechanisms
The synthesis of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is typically achieved through a stepwise functionalization of a simpler indole precursor. A plausible and well-precedented synthetic route involves the initial N-protection of 5-bromoindole, followed by regioselective iodination at the C3 position.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Step-by-Step Experimental Protocol (Analogous Procedure)
The following protocol is based on well-established procedures for the N-protection and C3-iodination of indole derivatives.[8][9]
Part 1: N-Boc Protection of 5-Bromoindole
-
To a solution of 5-bromoindole (1.0 eq) in dichloromethane (CH₂Cl₂), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-bromo-1H-indole-1-carboxylate.
Part 2: C3-Iodination
-
Dissolve tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by washing with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate.[8]
Applications in Drug Discovery: The Power of Sequential Cross-Coupling
The primary utility of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate lies in its capacity for selective, sequential cross-coupling reactions.[10] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for the stepwise introduction of different substituents at the C3 and C5 positions. Generally, the C-I bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond.[10][11][12]
Diagram 2: Sequential Cross-Coupling Strategy
Caption: Stepwise functionalization via cross-coupling.
This powerful strategy enables the modular synthesis of complex indole libraries for screening in drug discovery programs. For instance, this building block is instrumental in the synthesis of novel kinase inhibitors, where precise substitution on the indole scaffold is crucial for achieving high potency and selectivity.[2]
Table 2: Common Cross-Coupling Reactions and Conditions
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPA | THF, DMF |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Safety and Handling
As with all laboratory chemicals, tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on data for analogous compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[13] A comprehensive Safety Data Sheet (SDS) should be consulted before use.
Conclusion
tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is a high-value, versatile building block for the synthesis of complex, polysubstituted indoles. Its key features—the orthogonal reactivity of its two halogen atoms in cross-coupling reactions and the stability afforded by the Boc protecting group—provide a robust platform for the efficient construction of diverse molecular architectures. This makes it an indispensable tool for researchers and scientists in the field of medicinal chemistry and drug development, particularly in the pursuit of novel therapeutics targeting a wide range of diseases.
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